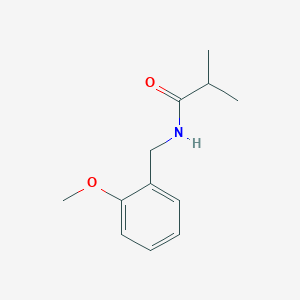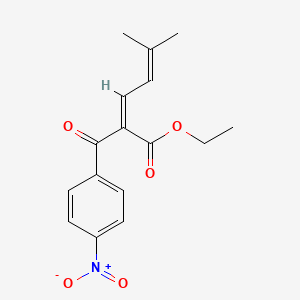
N-(2-methoxybenzyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-2-methylpropanamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound belongs to the class of designer drugs known as synthetic cannabinoids, which are chemically engineered to mimic the effects of natural cannabinoids found in the cannabis plant. MMB-FUBINACA has been found to have a high affinity for the CB1 and CB2 receptors, which are the primary targets of natural cannabinoids in the body.
Mecanismo De Acción
Like natural cannabinoids, N-(2-methoxybenzyl)-2-methylpropanamide binds to the CB1 and CB2 receptors in the body, which are primarily located in the brain and immune system, respectively. This binding results in a range of physiological and psychoactive effects, including altered perception, mood, and appetite.
Biochemical and Physiological Effects
Research has shown that N-(2-methoxybenzyl)-2-methylpropanamide has a range of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. It has also been found to cause changes in brain activity, leading to altered perception and mood. In addition, N-(2-methoxybenzyl)-2-methylpropanamide has been shown to have a high potential for abuse and addiction, making it a dangerous substance for recreational use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxybenzyl)-2-methylpropanamide in lab experiments is its high potency, which allows researchers to study the effects of synthetic cannabinoids at lower doses. However, its high potential for abuse and addiction also makes it a risky substance to handle in the lab, requiring strict safety protocols and precautions.
Direcciones Futuras
There are several potential future directions for research on N-(2-methoxybenzyl)-2-methylpropanamide and synthetic cannabinoids more broadly. One area of interest is the potential therapeutic applications of synthetic cannabinoids, particularly for the treatment of pain, inflammation, and other medical conditions. Another area of interest is the development of safer and more effective synthetic cannabinoids, with fewer side effects and lower potential for abuse and addiction. Finally, researchers may continue to investigate the biochemical and physiological effects of synthetic cannabinoids on the body, in order to better understand their mechanisms of action and potential risks.
Métodos De Síntesis
The synthesis of N-(2-methoxybenzyl)-2-methylpropanamide involves the reaction of 2-methylpropanoyl chloride with 2-amino-3-methoxybenzoic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with 1,1-dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinoline to yield the final product.
Aplicaciones Científicas De Investigación
N-(2-methoxybenzyl)-2-methylpropanamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. Researchers have used this compound to investigate the biochemical and physiological effects of synthetic cannabinoids on the CB1 and CB2 receptors, as well as their potential therapeutic applications.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)12(14)13-8-10-6-4-5-7-11(10)15-3/h4-7,9H,8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAALCOQENQBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4896543.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4896549.png)

![2-[(6-fluoro-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4896557.png)
![N-cyclopentyl-3-isopropyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-5-isoxazolecarboxamide](/img/structure/B4896564.png)

![3-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B4896596.png)

![1-cyclohexyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4896614.png)
![4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4896622.png)


![1-(2-methoxyethyl)-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4896647.png)
![3-ethyl-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4896659.png)